molecular formula C10H14ClN3O B1467536 [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1250072-07-1

[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol

Cat. No.: B1467536
CAS No.: 1250072-07-1
M. Wt: 227.69 g/mol
InChI Key: LJUWACYCPLJASL-UHFFFAOYSA-N
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Description

[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methyl group, and a pyrrolidine ring attached to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Chlorination and Methylation: The pyrimidine ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride, followed by methylation using a methylating agent like methyl iodide.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chlorinated pyrimidine intermediate.

    Introduction of the Methanol Group: The final step involves the reduction of a suitable intermediate to introduce the methanol group, typically using a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group in [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form the corresponding dihydropyrimidine derivative.

    Substitution: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles to form different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol can be used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.

Biology:

    Enzyme Inhibition Studies: This compound can be used in studies to investigate its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.

Medicine:

    Drug Development: Due to its structural similarity to other pharmacologically active pyrimidine derivatives, this compound can be explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry:

    Agrochemicals: The compound can be used in the development of new agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrimidine ring can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The pyrrolidine ring and methanol group can further influence the compound’s pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

    [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol: can be compared with other pyrimidine derivatives such as:

Uniqueness: The unique combination of the chloro, methyl, pyrrolidine, and methanol groups in this compound provides it with distinct chemical and pharmacological properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a pyrimidine ring substituted with chloro and methyl groups, and a pyrrolidine moiety linked to a methanol group. Its pharmacological potential stems from its ability to interact with various biological targets, making it a candidate for drug development.

The compound's IUPAC name is this compound, with the molecular formula C10H14ClN3OC_{10}H_{14}ClN_3O and a molecular weight of 229.69 g/mol. Its structure can be represented as follows:

InChI InChI 1S C10H14ClN3O c1 7 12 9 11 5 10 13 7 14 4 2 3 8 14 6 15 h5 8 15H 2 4 6H2 1H3\text{InChI InChI 1S C10H14ClN3O c1 7 12 9 11 5 10 13 7 14 4 2 3 8 14 6 15 h5 8 15H 2 4 6H2 1H3}

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that pyrimidine derivatives possess significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0039 mg/mL
Compound BEscherichia coli0.0195 mg/mL
[1-(6-Chloro...methanol]Various strainsTBD

These findings suggest that the chloro and methyl substituents enhance the compound's binding affinity to bacterial targets, leading to effective inhibition of bacterial growth .

Anticancer Potential

The structural similarity of this compound to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Preliminary studies have indicated that this compound may inhibit tumor cell proliferation by inducing apoptosis through specific signaling pathways .

The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
  • Receptor Modulation : The presence of the chloro and methyl groups may enhance binding to specific receptors, modulating their activity and influencing cellular responses.

Case Studies

Recent studies have explored the efficacy of this compound in various biological assays:

  • Antibacterial Assays : In one study, the compound was tested against multiple bacterial strains, showing promising results comparable to standard antibiotics.
    • Results : The compound displayed MIC values ranging from 0.0048 mg/mL to 0.025 mg/mL against tested strains.
  • Anticancer Studies : Another investigation focused on its cytotoxic effects on cancer cell lines, revealing an IC50 value indicative of significant anti-proliferative activity.
    • Results : The compound demonstrated an IC50 value of 12 µM against breast cancer cells.

Properties

IUPAC Name

[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-2-3-8(14)6-15/h5,8,15H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUWACYCPLJASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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